molecular formula C8H8ClNO3 B11902054 Methyl 2-((4-chloropyridin-2-yl)oxy)acetate CAS No. 1346707-65-0

Methyl 2-((4-chloropyridin-2-yl)oxy)acetate

Cat. No.: B11902054
CAS No.: 1346707-65-0
M. Wt: 201.61 g/mol
InChI Key: WQTQQGRBDGFFOD-UHFFFAOYSA-N
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Description

Methyl 2-((4-chloropyridin-2-yl)oxy)acetate is a chemical compound with the molecular formula C8H8ClNO3 and a molecular weight of 201.61 g/mol . It is a pyridine derivative, which is often used in various chemical and pharmaceutical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((4-chloropyridin-2-yl)oxy)acetate typically involves the reaction of 4-chloropyridine with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((4-chloropyridin-2-yl)oxy)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-((4-chloropyridin-2-yl)oxy)acetate is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-((4-chloropyridin-2-yl)oxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((4-bromopyridin-2-yl)oxy)acetate
  • Methyl 2-((4-fluoropyridin-2-yl)oxy)acetate
  • Methyl 2-((4-iodopyridin-2-yl)oxy)acetate

Uniqueness

Methyl 2-((4-chloropyridin-2-yl)oxy)acetate is unique due to its specific chlorine substitution, which imparts distinct chemical and biological properties compared to its bromine, fluorine, or iodine analogs. This uniqueness makes it valuable for specific research and industrial applications .

Biological Activity

Methyl 2-((4-chloropyridin-2-yl)oxy)acetate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its effects.

Chemical Structure and Properties

This compound is characterized by its ester functional group and a chlorinated pyridine moiety. The presence of the chloropyridine ring is significant as it may influence the compound's interaction with biological targets.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, chloropyridinyl esters have shown inhibitory effects against various pathogens. A study on chloropyridinyl esters of nonsteroidal anti-inflammatory agents demonstrated their potential as inhibitors of SARS-CoV-2, suggesting a broader antiviral capability for compounds with chloropyridine derivatives .

Anti-inflammatory Effects

The incorporation of the chloropyridine moiety into ester compounds has been linked to enhanced anti-inflammatory activity. Studies have reported that such compounds can inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response .

Study 1: Antichlamydial Activity

One significant study investigated the antichlamydial activity of synthesized molecules based on similar scaffolds. The results showed that certain derivatives exhibited selective activity against Chlamydia trachomatis, highlighting the importance of structural modifications in enhancing biological efficacy .

Table 1: Antichlamydial Activity of Compounds

CompoundIC50 (μg/mL)Mechanism of Action
Compound 150Disruption of inclusion morphology
Compound 232Inhibition of chlamydial growth

Study 2: Antiviral Potential

Another study focused on the synthesis of chloropyridinyl esters, which demonstrated significant antiviral activity against SARS-CoV-2. The IC50 values ranged from 3.47 µM to much lower values depending on structural modifications, indicating that methyl substitution on the aromatic ring can enhance activity .

Table 2: Antiviral Activity of Chloropyridinyl Esters

CompoundIC50 (µM)EC50 (µM)Comments
Compound A3.4764Effective against SARS-CoV-2
Compound B650 nM-Improved enzyme activity

The mechanisms underlying the biological activities of this compound are likely multifaceted. The presence of electron-withdrawing groups such as chlorine enhances the compound's ability to interact with biological targets by modulating electronic properties and solubility.

Properties

CAS No.

1346707-65-0

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

methyl 2-(4-chloropyridin-2-yl)oxyacetate

InChI

InChI=1S/C8H8ClNO3/c1-12-8(11)5-13-7-4-6(9)2-3-10-7/h2-4H,5H2,1H3

InChI Key

WQTQQGRBDGFFOD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=NC=CC(=C1)Cl

Origin of Product

United States

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